
3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol. It is a useful research chemical compound, often employed in various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride typically involves the reaction of 5-methylfuran-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different pyrrolidine derivatives.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various furan and pyrrolidine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-((5-Methylfuran-2-yl)methyl)-1H-pyrrole: Similar in structure but with a pyrrole ring instead of a pyrrolidine ring.
5-Methylfuran-2-carbaldehyde: A precursor in the synthesis of 3-((5-Methylfuran-2-yl)methyl)pyrrolidine hydrochloride.
Uniqueness
This compound is unique due to its specific combination of a furan ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
3-[(5-methylfuran-2-yl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-2-3-10(12-8)6-9-4-5-11-7-9;/h2-3,9,11H,4-7H2,1H3;1H |
InChI Key |
UBRCQENGVJIJOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CC2CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


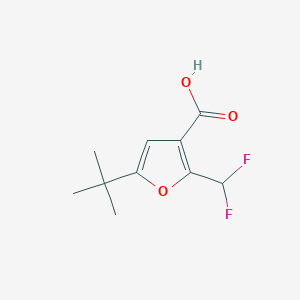
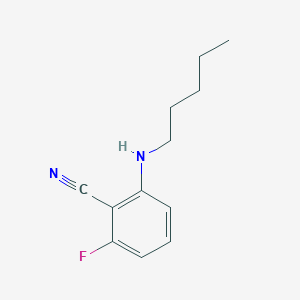
![5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid](/img/structure/B13243352.png)
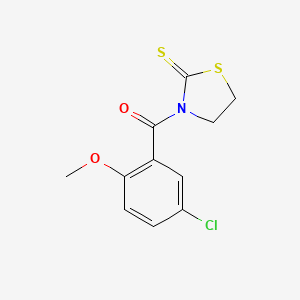
![2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide hydrochloride](/img/structure/B13243370.png)
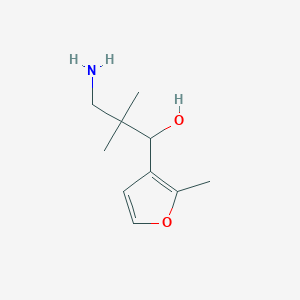
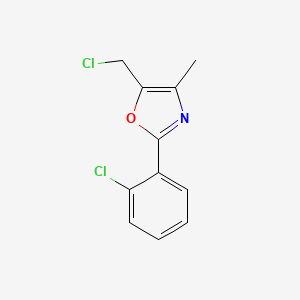
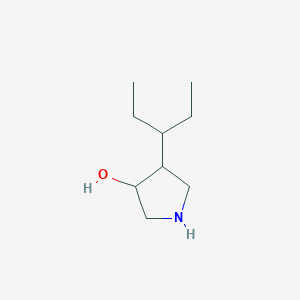
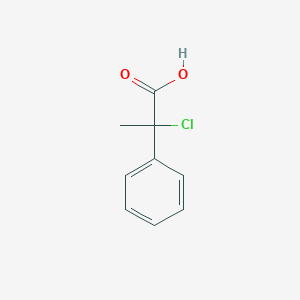
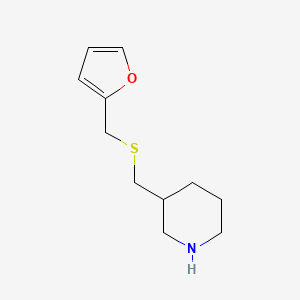
![4-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B13243393.png)
![3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13243395.png)
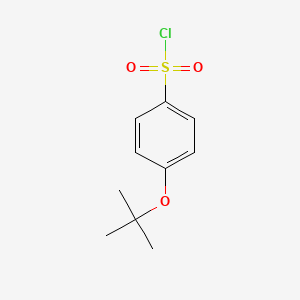
![2-{[(1-Methoxypropan-2-YL)amino]methyl}phenol](/img/structure/B13243403.png)
